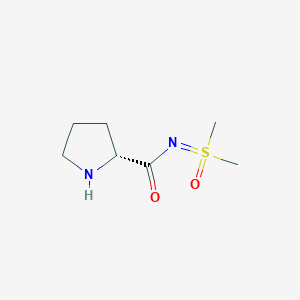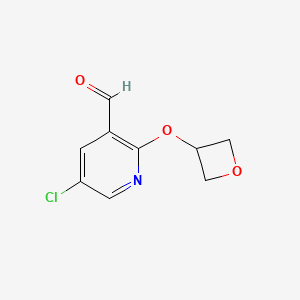
2-(2-(Pentan-3-ylamino)ethoxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Pentan-3-ylamino)ethoxy)ethan-1-ol is an organic compound with the molecular formula C9H21NO2. It is characterized by the presence of an amino group attached to a pentyl chain, which is further connected to an ethoxyethanol moiety. This compound is of interest in various fields due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Pentan-3-ylamino)ethoxy)ethan-1-ol typically involves the reaction of 3-pentylamine with ethylene oxide under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 3-pentylamine attacks the ethylene oxide, leading to the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Pentan-3-ylamino)ethoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The amino group can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halides like chloroform (CHCl3) or bromine (Br2) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
2-(2-(Pentan-3-ylamino)ethoxy)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-(Pentan-3-ylamino)ethoxy)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to various physiological effects, depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(Butylamino)ethoxy)ethan-1-ol
- 2-(2-(Hexylamino)ethoxy)ethan-1-ol
- 2-(2-(Propylamino)ethoxy)ethan-1-ol
Uniqueness
2-(2-(Pentan-3-ylamino)ethoxy)ethan-1-ol is unique due to its specific pentyl chain, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, solubility, and interaction with biological systems, making it a valuable compound for targeted applications .
Properties
Molecular Formula |
C9H21NO2 |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
2-[2-(pentan-3-ylamino)ethoxy]ethanol |
InChI |
InChI=1S/C9H21NO2/c1-3-9(4-2)10-5-7-12-8-6-11/h9-11H,3-8H2,1-2H3 |
InChI Key |
IEGSHIADCOZMTA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



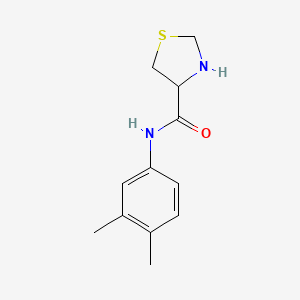
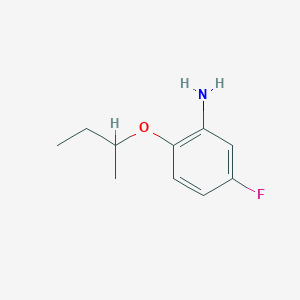
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid](/img/structure/B15277975.png)
![6-[(But-2-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid](/img/structure/B15277978.png)
![2-Methanesulfonylspiro[3.4]octane-2-carboxylic acid](/img/structure/B15277985.png)
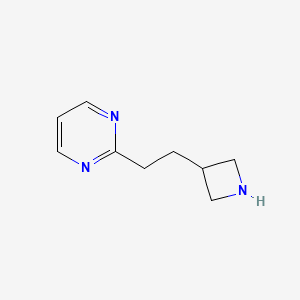
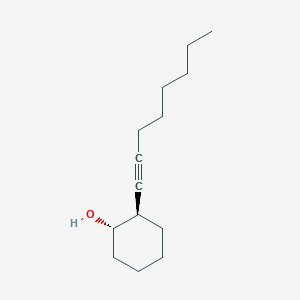
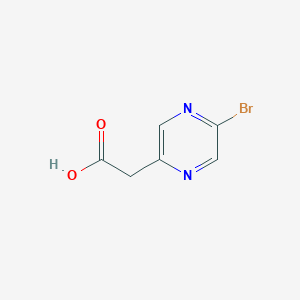
![2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B15278026.png)
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-pyrazol-4-amine](/img/structure/B15278038.png)

